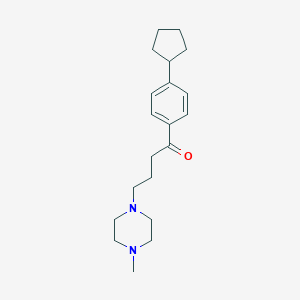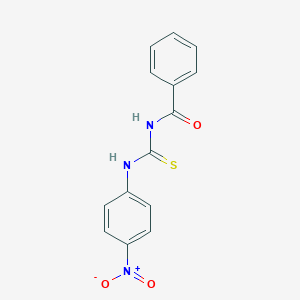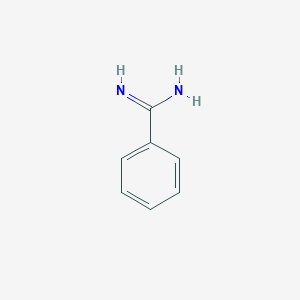![molecular formula C22H28N2S B374799 N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide](/img/structure/B374799.png)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are known for their potent analgesic properties and are structurally related to the well-known opioid, fentanyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other fentanyl analogues.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a potent analgesic for pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that result in analgesic effects. The activation of the μ-opioid receptor leads to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain perception.
Comparación Con Compuestos Similares
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is structurally similar to other fentanyl analogues, such as:
Fentanyl: A widely used opioid analgesic.
Cyclopropylfentanyl: Known for its potent analgesic properties.
Furanylfentanyl: Another potent fentanyl analogue with similar pharmacological effects.
Uniqueness
What sets this compound apart is its specific structural modifications, which may result in unique pharmacokinetic and pharmacodynamic properties. These modifications can influence the compound’s potency, duration of action, and side effect profile, making it a subject of interest for further research and development.
Propiedades
Fórmula molecular |
C22H28N2S |
|---|---|
Peso molecular |
352.5g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide |
InChI |
InChI=1S/C22H28N2S/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 |
Clave InChI |
CNWANTXFMDITNZ-UHFFFAOYSA-N |
SMILES |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)


![8-Isopropyl-6-(4-methyl-1-piperazinyl)[1]benzothiepino[2,3-b]pyridine](/img/structure/B374727.png)
![1-(2-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374731.png)
![1-(7,8-Difluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374732.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
![8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine](/img/structure/B374734.png)
![1-(8-Chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374739.png)
![N-[3-(7-chloro-2,3-difluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374740.png)
![1-(6,7-Dichlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374741.png)
![N-[3-(6-fluoro-2-isopropyl-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374742.png)
